2-Benzyl-2-azaspiro[4.4]nonan-6-ol
Overview
Description
2-Benzyl-2-azaspiro[4.4]nonan-6-ol is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential biological activity. This compound is characterized by a spirocyclic framework, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-Benzyl-2-azaspiro[44]nonan-6-ol typically involves several stepsThe reaction conditions often involve the use of strong bases and nucleophiles to facilitate the formation of the spirocyclic structure . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-Benzyl-2-azaspiro[4.4]nonan-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols or amines.
Scientific Research Applications
2-Benzyl-2-azaspiro[4.4]nonan-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the development of new materials and chemical processes, particularly those involving spirocyclic frameworks.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azaspiro[4.4]nonan-6-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
2-Benzyl-2-azaspiro[4.4]nonan-6-ol can be compared with other spirocyclic compounds, such as:
2-Benzyl-2-azaspiro[4.4]nonan-6-amine: Similar in structure but with an amine group instead of a hydroxyl group.
2-Benzyl-2-azaspiro[4.4]nonan-9-ol: Another spirocyclic compound with a hydroxyl group at a different position.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzyl-2-azaspiro[4.4]nonan-9-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-14-7-4-8-15(14)9-10-16(12-15)11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIAQDRXQNJDIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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